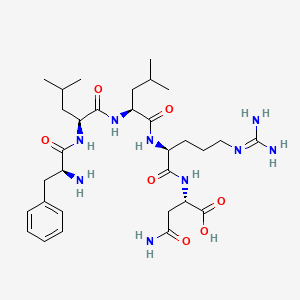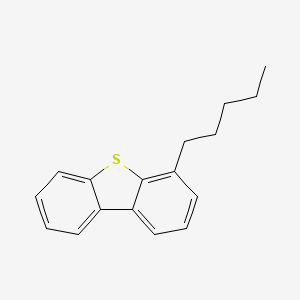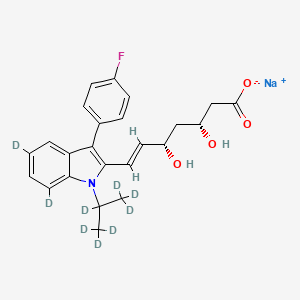
FLLRN
説明
FLLRN is a synthetic peptide composed of five amino acids: phenylalanine, leucine, leucine, arginine, and asparagine. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives . It is part of the human exposome, which includes all the environmental exposures an individual encounters throughout their life .
作用機序
FLLRN, also known as H 8325, Phe-Leu-Leu-Arg-Asn, or Phenylalanyl-Leucyl-Leucyl-Arginyl-Asparagine, is a biologically active peptide . This compound has a significant role in various biological processes and its mechanism of action is quite intriguing.
Target of Action
This compound primarily targets the Protease-Activated Receptor 1 (PAR1) . PAR1 is a member of a subfamily of G-protein coupled receptors and is known to mediate the cellular effects of thrombin .
Mode of Action
This compound acts as a PAR1-specific antagonist . The mode of action of this compound involves the interaction with its target, PAR1. PAR1 is cleaved by the serine protease activity of thrombin, creating a new N-terminal sequence (Sthis compound) that can dock in the ligand-binding pocket of the transmembrane domain and transmit G protein–coupled signals into the cell .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the G protein-coupled receptor signaling pathway . The activation of PAR1 by thrombin can lead to various downstream effects, including platelet aggregation .
Result of Action
The primary result of this compound’s action is the inhibition of platelet aggregation . This is achieved by blocking the activation of PAR1, which is a key player in the process of platelet aggregation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenylalanyl-leucyl-leucyl-arginyl-asparagine involves the stepwise addition of protected amino acids. The process typically starts with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) . After the coupling reactions, the protecting groups are removed to yield the final peptide.
Industrial Production Methods
Industrial production of phenylalanyl-leucyl-leucyl-arginyl-asparagine follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling.
化学反応の分析
Types of Reactions
FLLRN can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis can occur under acidic or basic conditions, breaking the peptide bonds and releasing the individual amino acids . Oxidation reactions can modify the side chains of amino acids like phenylalanine and arginine, while reduction reactions can reduce disulfide bonds if present.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Major Products
The major products formed from these reactions are the individual amino acids: phenylalanine, leucine, arginine, and asparagine .
科学的研究の応用
FLLRN is a valuable tool in scientific research due to its unique properties. It is used to study protein structures and interactions, investigate potential therapeutic interventions, and explore cellular signaling pathways. In medicine, it is used in the development of peptide-based drugs and as a model compound for studying peptide behavior in biological systems. In industry, it is used in the production of peptide-based materials and as a standard for analytical techniques.
類似化合物との比較
FLLRN can be compared to other similar peptides, such as N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF) and other oligopeptides . These compounds share structural similarities but differ in their specific amino acid sequences and functional properties. This compound is unique due to its specific sequence and the presence of arginine and asparagine, which confer distinct biochemical properties .
List of Similar Compounds
- N-formyl-L-methionyl-L-leucyl-L-phenylalanine (fMLF)
- N-carbobenzoxy-L-glycyl-L-glycyl-L-arginyl-2-naphthylamide
- N-benzoyl-L-phenylalanyl-2-naphthylamide
特性
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNIBLBGDVPFOO-LSBAASHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H51N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00930999 | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
661.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141136-84-7 | |
| Record name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141136847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(2Z)-2-(2,2,2-Trifluoro-1-hydroxyethylidene)pyrrolidin-1-yl]ethan-1-one](/img/structure/B586253.png)








